1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide
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Description
1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.183778013 g/mol and the complexity rating of the compound is 451. The solubility of this chemical has been described as >50.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide is the μ-opiate receptor . This receptor plays a crucial role in mediating the effects of opiate drugs, which are primarily used for pain relief. The μ-opiate receptor is a type of G protein-coupled receptor that, when activated, inhibits the release of pain neurotransmitters, thereby reducing the perception of pain .
Mode of Action
This compound acts as an agonist at the μ-opiate receptor . This means it binds to the receptor and activates it, mimicking the action of natural endorphins. The activation of the μ-opiate receptor leads to a decrease in the release of pain neurotransmitters, resulting in analgesic effects .
Biochemical Pathways
The compound is involved in the opioid signaling pathway . When it binds to the μ-opiate receptor, it triggers a series of biochemical reactions that ultimately lead to the inhibition of adenylate cyclase. This inhibition decreases the level of cyclic AMP, a molecule that normally promotes pain signaling. As a result, the pain signal transmission is reduced .
Pharmacokinetics
Based on its structural similarity to fentanyl, a well-known opioid, it can be inferred that it may have similar adme (absorption, distribution, metabolism, and excretion) properties . Fentanyl is known to be rapidly absorbed and distributed in the body, metabolized in the liver, and excreted in urine . The bioavailability of fentanyl is high when administered intravenously or transdermally .
Result of Action
The activation of the μ-opiate receptor by this compound leads to a decrease in the perception of pain. This is achieved through the inhibition of pain neurotransmitter release, which reduces the transmission of pain signals to the brain . Therefore, the compound has a potent analgesic effect.
Properties
IUPAC Name |
1-[2-(2-phenylethyl)benzoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c22-20(24)18-12-14-23(15-13-18)21(25)19-9-5-4-8-17(19)11-10-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H2,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDKPSJUZXTTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199654 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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